molecular formula C10H13NOS B099274 2-(2-Methyl-1,3-thiazolidin-2-yl)phenol CAS No. 16763-42-1

2-(2-Methyl-1,3-thiazolidin-2-yl)phenol

Cat. No.: B099274
CAS No.: 16763-42-1
M. Wt: 195.28 g/mol
InChI Key: UJMADGHHOYHVSC-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazolidin-2-yl)phenol is a heterocyclic compound featuring a phenol group attached to a saturated 1,3-thiazolidine ring with a methyl substituent at position 2.

Properties

CAS No.

16763-42-1

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazolidin-2-yl)phenol

InChI

InChI=1S/C10H13NOS/c1-10(11-6-7-13-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3

InChI Key

UJMADGHHOYHVSC-UHFFFAOYSA-N

SMILES

CC1(NCCS1)C2=CC=CC=C2O

Canonical SMILES

CC1(NCCS1)C2=CC=CC=C2O

Synonyms

2-(2-Methyl-2-thiazolidinyl)phenol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural features and functional groups of 2-(2-Methyl-1,3-thiazolidin-2-yl)phenol with related compounds:

Compound Name Core Structure Key Substituents Functional Groups
2-(2-Methyl-1,3-thiazolidin-2-yl)phenol 1,3-Thiazolidine 2-Methyl, phenol Saturated ring, hydroxyl
4-(1,3-Thiazolidin-2-yl)phenol 1,3-Thiazolidine Phenol (no methyl) Saturated ring, hydroxyl
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 1,3-Thiazolidinone 4-Methylphenyl, thioxo (C=S) Ketone (C=O), thioamide (C=S)
2-(2-Methyl-1,3-thiazol-4-yl)phenol 1,3-Thiazole 2-Methyl, phenol Unsaturated ring, hydroxyl
2-(1,2-Benzothiazol-3-yl)-1,3-thiazolidin-4-one 1,3-Thiazolidinone Benzothiazole, ketone Ketone (C=O), fused aromatic system

Key Observations :

  • Saturation vs. Unsaturation: The saturated thiazolidine ring in the target compound may enhance conformational flexibility compared to aromatic thiazole derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)phenol) .
  • Ketone vs. Hydroxyl: Thiazolidinone derivatives (e.g., 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one) contain a ketone group critical for MMP inhibition , whereas the phenol group in the target compound may favor antioxidant or polar interactions.

Contrasts :

  • Thiazolidinones with ketones (e.g., 3-{[4-(2-Pyridinyl)-1,3-thiazol-2-yl]amino}phenol derivatives ) exhibit antihyperglycemic activity via PPAR-γ modulation , but the absence of a ketone in 2-(2-Methyl-1,3-thiazolidin-2-yl)phenol may limit similar efficacy.
  • The phenol group in the target compound could enhance solubility and antioxidant capacity compared to methyl esters (e.g., methyl 4-(3-{[2-(1,2-benzothiazol-3-yl)propanoyl]amino}-4-oxo-1,3-thiazolidin-2-yl)benzoate ).

Physicochemical Properties

Property 2-(2-Methyl-1,3-thiazolidin-2-yl)phenol 4-(1,3-Thiazolidin-2-yl)phenol 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Molecular Weight ~209 g/mol ~195 g/mol ~237 g/mol
Polarity Moderate (hydroxyl group) Moderate High (thioxo, ketone)
Solubility Likely polar solvent-soluble Polar solvent-soluble Low (aromatic substituents)
Melting Point Not reported Not reported 215–217°C (for analog )

Insights :

  • Thioxo and ketone groups in thiazolidinones reduce solubility but improve binding to enzymatic targets like MMPs .

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